molecular formula C8H14N2O B592844 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol CAS No. 127223-53-4

2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B592844
CAS No.: 127223-53-4
M. Wt: 154.213
InChI Key: PUPHJXHXIBPQFA-UHFFFAOYSA-N
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Description

2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol is an organic compound characterized by a pyrazole ring substituted with three methyl groups and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 3,4,5-trimethyl-1H-pyrazole, which can be synthesized from acetylacetone and hydrazine hydrate under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkylating agent, such as ethylene oxide, in the presence of a base like potassium carbonate. This step introduces the ethanol group to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde or 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethane.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)ethanol: Lacks the methyl groups, resulting in different chemical properties and reactivity.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol: Contains fewer methyl groups, which may affect its steric and electronic properties.

    2-(4-methyl-1H-pyrazol-1-yl)ethanol: The position of the methyl group can influence the compound’s reactivity and interactions.

Uniqueness

2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol is unique due to the presence of three methyl groups on the pyrazole ring, which can significantly impact its chemical behavior and potential applications. The specific arrangement of these groups can enhance its stability, reactivity, and binding properties compared to similar compounds.

Biological Activity

2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article explores the biological activity of this compound through a review of relevant literature, synthesis methods, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with three methyl groups and an ethanol moiety. This configuration enhances its solubility and bioavailability, which are critical factors in drug development.

Biological Activity

Research indicates that pyrazole derivatives exhibit a range of biological activities:

  • Anti-inflammatory Effects : Compounds in this class have shown the ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Analgesic Properties : Several studies have highlighted the analgesic effects of pyrazole derivatives, indicating their potential use in pain management therapies .
  • Antitumor Activity : Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, making them candidates for anticancer drug development .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicModulation of pain pathways
AntitumorInduction of apoptosis in cancer cells

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory and cancer pathways. For instance, related pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and various kinases involved in tumor growth .
  • Receptor Binding : The structural characteristics allow for binding to receptors that modulate pain and inflammation. This interaction can lead to a decrease in pain perception and inflammation.

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:

  • Anti-inflammatory Study : A study demonstrated that a related pyrazole compound significantly reduced inflammation in animal models by downregulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antitumor Efficacy : In vitro studies showed that another pyrazole derivative exhibited cytotoxicity against human colon carcinoma cells with an IC50 value indicating effective growth inhibition .
  • Analgesic Activity : Research indicated that certain pyrazole derivatives effectively reduced pain responses in rodent models through central nervous system mechanisms .

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

  • Condensation Reactions : The synthesis often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions.
  • One-Pot Synthesis : Recent advancements have introduced one-pot synthesis methods that simplify the production process while maintaining high yields .

Properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPHJXHXIBPQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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